6-benzyl-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactivity
Pyrimidine derivatives, including 6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one, are central to the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. The synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcases the compound's utility in creating diverse heterocyclic frameworks with potential antimicrobial properties (El-Agrody et al., 2001). Similarly, the ability to undergo reactions leading to pyridino[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives further underscores its versatility in synthetic chemistry (Hassneen & Abdallah, 2003).
Biological Activities
The structural motif of 6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one is conducive to biological activity, including antimicrobial and cardiovascular effects. Derivatives of this compound class have been evaluated as inhibitors of cAMP phosphodiesterase, indicating potential cardiovascular benefits (Novinson et al., 1982). Moreover, the synthesis of related triazolopyrimidines has revealed significant antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Gilava et al., 2020).
Pharmaceutical Development
The chemical scaffold of 6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one serves as a foundation for the development of pharmaceutical agents. Its incorporation into compounds demonstrating significant biological activities against various pathogens suggests its utility in drug discovery. For instance, novel derivatives synthesized from this scaffold have shown promising results as antibacterial agents, with some compounds outperforming commercial antibiotics in vitro (Kumar et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, 6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one affects the cell cycle progression pathway . The downstream effects include the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The result of 6-Benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one’s action is the significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Furthermore, it induces apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
6-benzyl-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-8-14(2)10-16(9-13)24-18-17(21-22-24)19(25)23(12-20-18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQKLFFTUJTOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.